2-(4-ethylphenoxy)-N-(2-phenylethyl)acetamide
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Overview
Description
“2-(4-ethylphenoxy)-N-(2-phenylethyl)acetamide” is a complex organic compound. It contains an amide group (-CONH2), an ethyl group (-C2H5), and a phenoxy group (-OC6H5). The presence of these functional groups suggests that it may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate phenol with an ethyl halide to form the ethylphenoxy portion of the molecule. The resulting product could then be reacted with 2-phenylethylamine in the presence of a suitable catalyst to form the amide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), an ether linkage (from the phenoxy group), and an amide functional group. The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of the amide, ether, and phenyl groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Scientific Research Applications
Pharmacological Metabolism and Genetic Differences
Research on compounds like acetaminophen, closely related to the chemical class of 2-(4-ethylphenoxy)-N-(2-phenylethyl)acetamide, shows significant insights into the metabolism of these drugs. Metabolism pathways such as glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation are critical for understanding the pharmacokinetics and potential toxicities of these compounds. Genetic variations can influence the metabolic rate and efficiency, affecting the drug's efficacy and safety profile (Zhao & Pickering, 2011).
Mechanisms of Action
The analgesic effect of acetaminophen, a compound with similarities to 2-(4-ethylphenoxy)-N-(2-phenylethyl)acetamide, involves inhibition of cyclooxygenase enzymes and the formation of N-acylphenolamine (AM404), which acts on specific receptors in the brain and spinal cord. This multi-faceted mechanism underscores the complex interaction between these compounds and biological systems, offering a framework for investigating similar drugs (Ohashi & Kohno, 2020).
Environmental Impact and Degradation
Advanced oxidation processes (AOPs) have been explored for the degradation of acetaminophen, a compound in the same pharmacological class as 2-(4-ethylphenoxy)-N-(2-phenylethyl)acetamide, highlighting the environmental persistence and potential toxicity of its by-products. Understanding these degradation pathways and their impact on water quality and ecosystem health is crucial for developing sustainable pharmaceutical disposal and treatment methods (Qutob et al., 2022).
Adsorption and Water Treatment
The study of acetaminophen's adsorption from water emphasizes the challenges and strategies in removing such compounds from environmental systems. Research on adsorbents like ZnAl/biochar and the mechanisms behind acetaminophen uptake provides insights into mitigating the environmental presence of similar pharmaceutical pollutants (Igwegbe et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-15-8-10-17(11-9-15)21-14-18(20)19-13-12-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVAXYACNCHNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(2-phenylethyl)acetamide |
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